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Introduction to GPR35 Isoforms
G protein-coupled receptor 35 (GPR35), a class A orphan GPCR, has garnered significant

interest due to its potential involvement in a range of physiological and pathophysiological

processes, including inflammation, cancer, and cardiovascular diseases.[1] The human GPR35

gene, located on chromosome 2, gives rise to two primary protein isoforms, GPR35a (the

shorter variant) and GPR35b (the longer variant), through alternative splicing and promoter

usage.[1][2] These isoforms are identical except for an additional 31 amino acids at the N-

terminus of GPR35b.[1][2] This structural difference in the extracellular N-terminus is thought to

influence ligand binding, receptor signaling, and protein-protein interactions. Understanding the

distinct characteristics of these isoforms is crucial for elucidating their biological functions and

for the development of targeted therapeutics.

The expression of GPR35 isoforms exhibits tissue specificity. GPR35 is highly expressed in the

intestine and various immune cells. Specifically, GPR35 expression is prominent in the small

intestine and colon, with moderate expression in the stomach, liver, spleen, kidney, and

sympathetic neurons. While detailed quantitative data on the differential expression of each

isoform across all tissues is still an area of active research, GPR35b has been noted to be

highly expressed in gastric and colon cancer tissues.

GPR35 Agonists and Isoform-Specific Binding
While GPR35 is still officially considered an orphan receptor, a number of endogenous and

synthetic agonists have been identified. However, a definitive endogenous activator has not yet
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been firmly established. The agonist response has been shown to differ between the two

isoforms, with GPR35b generally demonstrating a lower agonist response efficacy than

GPR35a. The elongated N-terminus of GPR35b may constrain G protein activation while

enhancing the interaction with β-arrestin.

Quantitative Data on GPR35 Agonist Activity
The following table summarizes the reported activities of various agonists on human GPR35. It

is important to note that many studies do not differentiate between the isoforms, and species-

specific differences in agonist potency are significant.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agonist Type Species
Assay
Type

EC50 / Ki
Isoform
Specificit
y Noted

Citation

Kynurenic

Acid

Endogeno

us
Human

β-arrestin

recruitment
>100 µM

Not

specified

Rat/Mouse
β-arrestin

recruitment
Potent

Not

applicable

Lysophosp

hatidic Acid

(LPA)

Endogeno

us
Human

Calcium

mobilizatio

n

Potent (2-

acyl LPA)

Not

specified

Zaprinast Synthetic Human

Calcium

mobilizatio

n

Moderate-

to-high

potency

Active on

both

GPR35a

and

GPR35b

Pamoic

Acid
Synthetic Human

β-arrestin

recruitment

, ERK1/2

phosphoryl

ation

Potent

Active on

both

GPR35a

and

GPR35b

Lodoxamid

e
Synthetic Human

AP-TGF-α

shedding

assay

Potent
Not

specified

Cromolyn

Disodium
Synthetic Human

Not

specified
Agonist

Not

specified

Niflumic

Acid
Synthetic Human

Not

specified

Agonist

(human

selective)

Not

specified

CID274568

7

Synthetic Human Antagonist

Assay

Ki: 10-20

nM

Antagonist

for both

GPR35a
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and

GPR35b

GPR35 Signaling Pathways
Upon agonist binding, GPR35 can couple to multiple G protein families, primarily Gαi/o and

Gα12/13, and can also recruit β-arrestins, which mediate receptor desensitization,

internalization, and G protein-independent signaling. The activation of these pathways leads to

a variety of downstream cellular responses. The extended N-terminus of GPR35b has been

suggested to bias signaling towards β-arrestin recruitment over G protein activation.
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GPR35 G protein-dependent signaling pathways.

β-Arrestin-Mediated Signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b14051609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Intracellular

Agonist GPR35
(a or b)

Binding β-ArrestinRecruitment

ERK1/2

Activates

Receptor
Internalization

G-protein independent
signaling

Tissue Sample

Total RNA Isolation

cDNA Synthesis
(Reverse Transcription)

Quantitative PCR (qPCR)
with Isoform-Specific Primers

Data Analysis
(Relative Quantification)

 

GPR35-expressing
Cell Membranes

Incubate with Agonist
and [³⁵S]GTPγS

Rapid Filtration

Wash Filters

Scintillation Counting

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Engineered Cells
(GPR35-reporter1 + β-arrestin-reporter2)

Add Agonist

Incubation

Measure Signal
(e.g., BRET, Luminescence)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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